2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid

Description

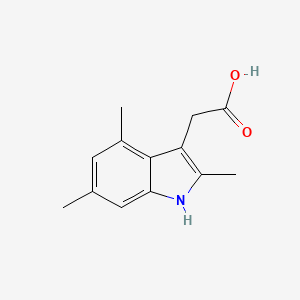

2-(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid is an indole-3-acetic acid derivative characterized by three methyl groups at positions 2, 4, and 6 of the indole ring and an acetic acid moiety at position 3. Indole derivatives are privileged scaffolds in medicinal chemistry due to their prevalence in natural products and pharmaceuticals . This compound’s structural uniqueness lies in its fully substituted indole core, which may enhance lipophilicity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name |

2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-8(2)13-10(6-12(15)16)9(3)14-11(13)5-7/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVKWYHEJPCSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=C2CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281752 | |

| Record name | (2,4,6-trimethyl-1h-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6949-71-9 | |

| Record name | NSC22871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4,6-trimethyl-1h-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis

One of the primary methods for synthesizing the indole ring involves the Fischer indole synthesis. This process typically includes:

Reactants : Phenylhydrazine and an appropriate aldehyde or ketone.

Catalyst : Acid catalyst (e.g., hydrochloric acid).

Reaction Conditions : Heating under reflux conditions to facilitate the formation of the indole structure.

This method yields a substituted indole which can be further modified to obtain the desired compound.

Methylation of Indole

Once the indole core is formed, methylation is performed to introduce methyl groups at positions 2, 4, and 6. The typical steps include:

Methylating Agent : Methyl iodide or dimethyl sulfate.

Base : Potassium carbonate is commonly used to deprotonate the indole nitrogen, facilitating nucleophilic attack on the methylating agent.

Summary of Reaction Conditions

The following table summarizes key reaction conditions for each preparation step:

| Step | Reactants | Catalyst | Conditions |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + Aldehyde/Ketone | Acid (e.g., HCl) | Reflux |

| Methylation | Indole + Methyl iodide | Potassium carbonate | Room temperature |

| Friedel-Crafts Acylation | Indole + Acetyl chloride | Aluminum chloride | Room temperature |

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced indoline compounds, and substituted indole derivatives. These products can have varied biological and chemical properties, making them useful in different applications .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of indole compounds, including 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid, exhibit promising antimicrobial activity. For instance, research conducted on various indole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The antimicrobial evaluation was performed using the cup-plate method, revealing that certain derivatives showed significant inhibition zones compared to control groups .

Antioxidant Effects

The antioxidant properties of this compound have also been studied extensively. Antioxidants play a crucial role in neutralizing free radicals in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Treatment of Autoimmune Disorders

A patent (US9126932B2) highlights the therapeutic potential of substituted indole derivatives, including this compound, for treating autoimmune and inflammatory disorders. The compound's mechanism involves modulation of immune responses and reduction of inflammation markers in clinical settings .

Neuroprotective Effects

Research into this compound suggests its neuroprotective properties. Studies involving animal models have indicated that this compound can help mitigate neuronal damage in conditions such as neurodegenerative diseases by promoting neuronal survival and reducing apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm purity and structural integrity.

Data Summary Table

Mechanism of Action

The mechanism of action of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid and its analogs:

Key Structural and Functional Insights:

Polar groups (e.g., hydroxyl in 4-hydroxyindole analog) reduce lipophilicity but enhance aqueous solubility .

Bioactivity Modulation :

- Acylated derivatives (e.g., 4-nitrobenzoyl) exhibit anticancer activity, likely due to improved target binding or pro-drug activation .

- Amidation (e.g., N-phenylacetamide) enhances metabolic stability and bioactivity, as seen in antihyperglycemic applications .

Synthetic Strategies :

Biological Activity

2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid is an indole derivative characterized by a unique trimethyl substitution pattern and an acetic acid functional group. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer effects. The molecular formula is , with a molecular weight of 217.26 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential therapeutic applications in neuroprotection.

- Receptor Modulation : Preliminary studies indicate that this compound may interact with melatonin receptors (MT1 and MT2), potentially influencing sleep regulation and circadian rhythms.

- Antioxidant Activity : The compound's structure allows it to mitigate oxidative stress by scavenging free radicals, contributing to its antioxidant properties.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing cytokine production and promoting anti-inflammatory responses.

- Antioxidant Properties : Its ability to neutralize free radicals can protect cells from oxidative damage, which is crucial in various disease states.

- Anticancer Potential : Studies suggest that indole derivatives can exhibit cytotoxic effects against various cancer cell lines, including those derived from breast cancer and leukemia .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). Flow cytometry assays revealed that the compound's cytotoxic effects are dose-dependent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| U-937 | 12 | Apoptosis induction |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers are also exploring derivatives of this compound to enhance its biological activity or target specific pathways more effectively.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining its efficacy in vivo.

Q & A

Q. What are the optimized synthetic routes for 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid?

A common approach involves esterification and hydrolysis steps. For example, refluxing indole derivatives (e.g., 2,4,6-trimethylindole) with chloroacetic acid in ethanol under acidic conditions (e.g., concentrated H₂SO₄) for 8–12 hours, followed by neutralization with aqueous sodium carbonate. The product is purified via solvent extraction (e.g., chloroform) and dried using anhydrous MgSO₄ . Modifications may include substituting acetic acid with propionic acid derivatives to optimize yields .

Q. What purification methods are recommended for isolating high-purity samples?

- Solvent extraction : Use chloroform or ethyl acetate to isolate the product from aqueous layers, followed by multiple washes with distilled water to remove residual acids .

- Recrystallization : Recrystallize from polar aprotic solvents (e.g., dimethylformamide/acetic acid mixtures) to enhance crystallinity .

- Chromatography : For complex mixtures, silica gel column chromatography with gradients of ethyl acetate/hexane can resolve impurities .

Q. How should researchers characterize this compound spectroscopically?

- FT-IR : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) typically shows indole protons at δ 6.8–7.2 ppm and methyl groups at δ 2.1–2.5 ppm. ¹³C NMR confirms the carboxylic acid carbon at δ ~170 ppm .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅NO₂ at m/z 217.12) .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Use dual software validation:

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystal structures?

- X-ray diffraction : Measure intermolecular distances (e.g., O–H···N bonds at ~2.04–2.88 Å) and angles (e.g., 109–125°) .

- SHELX tools : Use

PLATONto visualize packing diagrams and identify π-π stacking interactions between indole rings . - DFT calculations : Compare experimental H-bond lengths with theoretical models (e.g., B3LYP/6-311++G(d,p)) to validate geometries .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the indole C3 position often shows high reactivity due to electron-rich π systems .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the carboxylic acid moiety with active-site residues .

Q. What methodologies support structure-activity relationship (SAR) studies for derivatives?

Q. How should researchers address discrepancies between experimental and theoretical vibrational spectra?

Q. What safety protocols are critical during handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.